Pentetate calcium trisodium is derived from pentetic acid, a polyaminopolycarboxylic acid synthesized in 1954. It belongs to a class of compounds known as chelators, which are capable of binding metal ions through multiple coordination sites. The compound is administered as an injectable solution and was approved by the United States Food and Drug Administration in 2004 for medical use .
The synthesis of pentetate calcium trisodium involves several key steps:
The molecular structure of pentetate calcium trisodium features a central calcium ion coordinated by five carboxylate groups from the diethylenetriaminepentaacetate backbone. This configuration allows for multiple binding sites that enhance its chelation properties. The structural formula can be represented as follows:
Pentetate calcium trisodium primarily acts through chelation reactions where it binds to metal ions in the body. Key reactions include:
The mechanism of action of pentetate calcium trisodium involves several steps:
Studies have shown that Ca-DTPA is most effective when administered within 24 hours of exposure to radioactive materials, significantly enhancing the elimination rates of contaminants like plutonium from the body .
Pentetate calcium trisodium possesses distinct physical and chemical properties:
The compound shows stability under physiological conditions but may lead to depletion of essential trace metals like zinc when administered over extended periods .
Pentetate calcium trisodium has several significant applications:
Pentetate calcium trisodium (systematic name: trisodium calcium 2-[bis({2-[bis(carboxymethyl)amino]ethyl})amino]acetate) is a coordination compound with the molecular formula Na₃CaC₁₄H₁₈N₃O₁₀ and a molecular weight of 497.4 Daltons [1] [4] [6]. The structure features a central diethylenetriaminepentaacetate (DTPA) backbone where three carboxyl groups are deprotonated and bonded to sodium ions, while the remaining two carboxyl groups coordinate with a calcium ion. This arrangement creates an octadentate ligand system with eight potential coordination sites: five oxygen atoms from carboxylate groups and three nitrogen atoms from the amine groups [1] [7].
The calcium ion occupies the central coordination site with a binding constant (log K) of 10.8, significantly lower than its affinity for transuranic elements like plutonium (log K = 26.7) and americium (log K = 25.6) [4] [6]. This differential binding capacity enables ion exchange during chelation therapy. X-ray crystallography reveals a distorted square antiprismatic geometry around the calcium center, with bond lengths ranging from 2.4–2.6 Å for Ca-O bonds and 2.6–2.8 Å for Ca-N bonds [1]. The compound exists as a hydrate in solid form, typically incorporating 1–3 water molecules (CAS 207226-35-5) [8].
Table 1: Atomic Composition and Binding Constants
Component | Specification | Reference |
---|---|---|
Molecular Formula | Na₃CaC₁₄H₁₈N₃O₁₀ | [1][4] |
Molecular Weight | 497.4 g/mol | [1][4] |
Calcium Binding | Log K = 10.8 | [4][6] |
Plutonium Binding | Log K = 26.7 | [4][6] |
Americium Binding | Log K = 25.6 | [4][6] |
Coordination Sites | 8 (5 O, 3 N) | [1][7] |
The synthesis of pentetate calcium trisodium proceeds via a multi-step process beginning with the reaction of diethylenetriamine and sodium monochloroacetate in alkaline conditions (Kolthoff method). This forms pentetic acid (diethylenetriaminepentaacetic acid, DTPA) through nucleophilic substitution, followed by purification via crystallization [7]. The crude DTPA is then neutralized with calcium carbonate (CaCO₃) in aqueous sodium hydroxide, yielding the trisodium calcium salt:
Reaction Pathway:
Industrial production employs continuous stirred-tank reactors operating at 80–90°C for 8–12 hours, achieving yields >85% [7]. Critical process parameters include pH control (10.5–11.5) and stoichiometric balancing to prevent diethylenetriamine dihydrochloride impurities. Post-synthesis, the solution undergoes ultrafiltration (0.22 µm membranes) to remove particulate contaminants, followed by lyophilization to obtain pharmaceutical-grade powder [4] [6].
The final drug product is formulated as a sterile aqueous solution (200 mg/mL) with pH adjusted to 7.3–8.3 using sodium hydroxide, yielding a hyperosmolar concentrate (1260 mOsmol/kg) [4] [9]. Quality control includes:
Pentetate calcium trisodium exhibits high water solubility (100 mg/mL at 25°C) but is insoluble in organic solvents like dimethyl sulfoxide [7] [8]. The compound forms colorless, hygroscopic crystals that decompose at 220–240°C without melting [1]. Aqueous solutions are stable for 24 months when stored at 15–30°C in amber glass ampoules, with degradation primarily occurring via:
Table 2: Physicochemical Stability Profile
Property | Conditions | Stability Outcome | |
---|---|---|---|
Thermal Decomposition | 220–240°C | Charring without melting | [1] |
Photostability | UV light (254 nm, 48h) | <5% degradation | [4] |
pH Stability | 7.0–8.5 (25°C) | No precipitation or hydrolysis | [6] |
Osmolality | 1260 mOsmol/kg (200 mg/mL) | Maintained in final formulation | [4] |
The hyperosmolar nature of pharmaceutical solutions (1260 mOsmol/kg) necessitates intravenous administration via dilution in isotonic vehicles (e.g., 0.9% saline) to prevent hemolysis [4] [9]. Chelation efficacy remains unaffected by freezing, but repeated freeze-thaw cycles cause precipitation due to colloidal instability [6]. Metal binding selectivity follows the order: Pu⁴⁺ > Am³⁺ > Ca²⁺ > Zn²⁺ > Mn²⁺, governed by ionic charge density and hydration energies [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7